Methyl 4-fluoro-1-methyl-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 4-fluoro-1-methyl-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C6H7FN2O2 and a molecular weight of 158.13 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-fluoro-1-methyl-1H-pyrazole-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of pyrazole derivatives with fluorinating agents. For example, the compound can be prepared by reacting 1-methyl-3,5-dicarbonyl pyrazole with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to yield pyrazole derivatives with different oxidation states.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while oxidation can produce pyrazole oxides .
Scientific Research Applications
Methyl 4-fluoro-1-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Biological Studies: It is used in studies to understand the biological activity of pyrazole derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of Methyl 4-fluoro-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate
- Methyl 4-nitro-1H-pyrazole-3-carboxylate
- 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
Uniqueness
Methyl 4-fluoro-1-methyl-1H-pyrazole-5-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C6H7FN2O2 |
---|---|
Molecular Weight |
158.13 g/mol |
IUPAC Name |
methyl 4-fluoro-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C6H7FN2O2/c1-9-5(6(10)11-2)4(7)3-8-9/h3H,1-2H3 |
InChI Key |
KFTUOESVWFANHP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)F)C(=O)OC |
Origin of Product |
United States |
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